![molecular formula C17H13Cl2N3O4S2 B2764270 3,4-dichloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 950319-69-4](/img/structure/B2764270.png)
3,4-dichloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, also known as DS-1001b, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound belongs to the family of sulfonamides and has been found to exhibit potent inhibitory activity against various enzymes.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Molecular Docking Studies
The synthesis and characterization of sulfonamide hybrid Schiff bases have demonstrated significant biological potential, particularly in enzyme inhibition against AChE and BChE enzymes, with notable enzyme inhibition assay results. Molecular docking studies further support these findings, highlighting the compounds' potential in biochemical applications (Kausar et al., 2019).
Structural Characterization and Kinetic Investigation
Research on sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride has provided insights into their structural characterization and kinetic behavior in substitution reactions. This study contributes to our understanding of the steric effects in chemical reactions and molecular structure analysis (Rublova et al., 2017).
Antimicrobial Activity of Heterocyclic Compounds
The synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds and their subsequent evaluation for antimicrobial activity against various bacteria and fungi showcases the potential of sulfonamide derivatives in developing new antimicrobial agents (Sarvaiya et al., 2019).
Carbonic Anhydrase Inhibition for Tumor Management
A study on novel sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of cytosolic and tumor-associated carbonic anhydrase isozymes provides a promising approach for managing hypoxic tumors. This research indicates the potential for developing selective inhibitors targeting tumor-associated isozymes (Garaj et al., 2005).
Directed Ortho Metalation Methodology
The application of benzenesulfonamide in directed ortho metalation (DoM) methodology highlights its utility in synthetic organic chemistry. This approach opens new avenues for the synthesis of heterocyclic compounds and explores the kinetic and thermodynamic stabilities of sulfonamide lithio species (Familoni, 2002).
Synthesis and Biological Evaluation of Sulfonamide Derivatives
The synthesis of new sulfonamide derivatives and their evaluation for anticancer and anti-HIV activities underlines the therapeutic potential of these compounds. This research emphasizes the role of structural modifications in enhancing biological activity and provides a basis for the development of new therapeutic agents (Pomarnacka & Kornicka, 2001).
Eigenschaften
IUPAC Name |
3,4-dichloro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O4S2/c1-27(23,24)17-8-7-16(20-21-17)11-3-2-4-12(9-11)22-28(25,26)13-5-6-14(18)15(19)10-13/h2-10,22H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGBGEBNCQWYSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.